2-Bromo-3-fluoro-6-nitrobenzoic acid

Organic Synthesis Medicinal Chemistry Regioselectivity

This polyhalogenated nitrobenzoic acid features a unique 1,2,3,4-substitution pattern (Br at C2, F at C3, NO2 at C6, COOH at C1) creating a distinct electronic push-pull system. The nitro group provides a reducible handle to an amine, while Br and F enable orthogonal cross-coupling. Ideal for kinase inhibitors and complex molecular architectures. Ensure supply chain integrity with this high-purity intermediate.

Molecular Formula C7H3BrFNO4
Molecular Weight 264.006
CAS No. 881415-27-6
Cat. No. B2610601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluoro-6-nitrobenzoic acid
CAS881415-27-6
Molecular FormulaC7H3BrFNO4
Molecular Weight264.006
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)Br)F
InChIInChI=1S/C7H3BrFNO4/c8-6-3(9)1-2-4(10(13)14)5(6)7(11)12/h1-2H,(H,11,12)
InChIKeyWHOTUUFDHGVXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-fluoro-6-nitrobenzoic Acid (CAS 881415-27-6) Procurement & Differentiation Guide


2-Bromo-3-fluoro-6-nitrobenzoic acid (C₇H₃BrFNO₄, MW 264.00) is a polyhalogenated nitrobenzoic acid derivative characterized by a unique 1,2,3,4-substitution pattern (bromine at C2, fluorine at C3, nitro at C6, and carboxyl at C1) [1]. This specific arrangement of electron-withdrawing and halogen substituents creates a distinct electronic environment that governs its reactivity profile, making it a strategic intermediate in medicinal chemistry and materials science .

Why 2-Bromo-3-fluoro-6-nitrobenzoic Acid Cannot Be Substituted by Generic Analogs


In polyhalogenated nitrobenzoic acids, positional isomerism is not a minor variation but a critical determinant of reactivity and downstream synthetic utility. The specific ortho-bromo, meta-fluoro, para-nitro arrangement in 2-Bromo-3-fluoro-6-nitrobenzoic acid creates a unique electronic push-pull system that directs electrophilic substitution to the C5 position . In contrast, isomers like 3-Bromo-6-fluoro-2-nitrobenzoic acid favor nucleophilic aromatic substitution at C2, while 2-Bromo-6-fluoro-3-nitrobenzoic acid is prone to radical coupling at C4 . Furthermore, the presence of the nitro group dramatically alters physicochemical properties; compared to its non-nitro analog 2-Bromo-3-fluorobenzoic acid (LogP ~2.33) [1], the target compound exhibits a lower computed lipophilicity (XLogP3-AA 2.1) and a significantly larger topological polar surface area (TPSA 83.1 Ų) [2], which directly impacts solubility, permeability, and chromatographic behavior. Therefore, substituting this compound with a positional isomer or a simpler halogenated benzoic acid would likely lead to different reaction outcomes, altered purification requirements, and potentially failed synthetic campaigns.

Quantitative Evidence Guide for 2-Bromo-3-fluoro-6-nitrobenzoic Acid Differentiation


Unique Electrophilic Substitution Directing Effect Confirmed by Isomer Comparison

2-Bromo-3-fluoro-6-nitrobenzoic acid exhibits a dominant reactivity profile distinct from its positional isomers. A direct comparison of three isomeric bromo-fluoro-nitrobenzoic acids reveals that this specific substitution pattern (Br at C2, F at C3, NO₂ at C6) directs electrophilic substitution to the C5 position . This is in stark contrast to the 3-Bromo-6-fluoro-2-nitro isomer, which favors nucleophilic aromatic substitution at C2, and the 2-Bromo-6-fluoro-3-nitro isomer, which is prone to radical coupling at C4 .

Organic Synthesis Medicinal Chemistry Regioselectivity

Enhanced Polarity and Hydrogen-Bonding Capacity vs. Non-Nitro Analogs

The introduction of a nitro group at the 6-position significantly alters the physicochemical profile of the benzoic acid core. 2-Bromo-3-fluoro-6-nitrobenzoic acid exhibits a Topological Polar Surface Area (TPSA) of 83.1 Ų and 5 hydrogen bond acceptors [1]. In contrast, its non-nitro analog, 2-Bromo-3-fluorobenzoic acid, has a much lower TPSA of approximately 37.3 Ų and only 2 hydrogen bond acceptors [2].

Physicochemical Properties Drug Design Solubility

Reduced Lipophilicity (LogP) Compared to Non-Nitro Analog

The computed XLogP3-AA value for 2-Bromo-3-fluoro-6-nitrobenzoic acid is 2.1 [1]. Its non-nitro analog, 2-Bromo-3-fluorobenzoic acid, has a reported LogP of approximately 2.33 [2]. This reduction in lipophilicity is expected for the nitro-containing compound due to the increased polarity of the nitro group.

Lipophilicity ADME Compound Selection

Commercial Availability at High Purity (98%) for Reproducible Research

2-Bromo-3-fluoro-6-nitrobenzoic acid is commercially available from major suppliers at a standard purity of 98% . For comparison, the isomer 2-Bromo-6-fluoro-3-nitrobenzoic acid is commonly offered at 95% purity . The higher baseline purity of the target compound reduces the need for in-house purification, saving time and resources.

Chemical Sourcing Procurement Quality Control

Optimal Application Scenarios for 2-Bromo-3-fluoro-6-nitrobenzoic Acid


Synthesis of Kinase Inhibitor Intermediates via Catalytic Hydrogenation

The nitro group at the 6-position can be selectively reduced to an amino group, providing a key building block for kinase inhibitors. The presence of the bromine and fluorine atoms offers orthogonal handles for further functionalization via cross-coupling reactions. This specific substitution pattern, which directs electrophilic substitution to C5 , is advantageous for constructing complex molecular architectures with precise regiocontrol.

Late-Stage Diversification in Drug Discovery

The unique combination of halogen substituents (Br and F) on a highly polar scaffold (due to the nitro group) makes this compound an ideal candidate for late-stage functionalization. The increased TPSA and hydrogen-bonding capacity [1] can be leveraged to improve the drug-like properties of a lead series, while the bromine atom serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Development of Novel Agrochemicals and Materials

The distinct electronic profile of 2-Bromo-3-fluoro-6-nitrobenzoic acid, with its nitro group acting as a strong electron-withdrawing group, can be exploited in the design of new materials or agrochemicals. The reduced lipophilicity compared to non-nitro analogs [2] may offer advantages in formulations requiring a balance between membrane permeability and aqueous stability.

Technical Documentation Hub

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